N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-11-7-9-12(10-8-11)23(21,22)20(2)16-15(17)18-13-5-3-4-6-14(13)19-16/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWWGWUVTGMWLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=NC3=CC=CC=C3N=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Quinoxaline derivatives, in general, have been known to interact with a wide range of targets, receptors, or microorganisms.
Mode of Action
Quinoxaline derivatives have been reported to exhibit a broad spectrum of biological activities. The interaction of these compounds with their targets often results in significant changes in cellular processes, although the exact mechanisms can vary depending on the specific derivative and target.
Biochemical Pathways
Quinoxaline derivatives, in general, have been found to impact a variety of biochemical pathways, leading to downstream effects such as anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, and anti-inflammatory activities.
Result of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, and anti-inflammatory effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets.
Biological Activity
N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer research and pharmacology. This article explores its biological activity, mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C13H12ClN2O2S
- Molecular Weight : 300.76 g/mol
- IUPAC Name : this compound
The exact mechanism of action for this compound is not fully elucidated. However, related compounds such as chloroquinoxaline sulfonamide (CQS) have shown significant biological activity in various assays:
- Inhibition of Tumor Cell Growth : CQS demonstrated inhibition of colony formation in human tumor cell lines including breast, lung, melanoma, and ovarian carcinomas in the Human Tumor Colony Forming Assay (HTCFA) .
- Potential Target Pathways : It is speculated that these compounds may interact with specific molecular targets involved in cell proliferation and survival pathways, although detailed studies are required to confirm these interactions.
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Study 1: Antitumor Efficacy
In a preclinical study involving various human cancer cell lines, this compound exhibited significant antitumor efficacy. The compound was tested against multiple cancer types using the HTCFA method. Results indicated that it effectively inhibited colony formation across all tested cell lines.
Case Study 2: Toxicological Assessment
A comprehensive toxicological assessment was performed on animal models (dogs and rats). The study revealed that while the compound showed promise in antitumor activity, it also exhibited toxicity to several organ systems. Notably, testicular atrophy was observed in late-stage assessments, which was not reversible within the study timeframe. These findings underscore the importance of evaluating both efficacy and safety profiles during drug development.
Scientific Research Applications
Anticancer Activity
Quinoxaline derivatives, including N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide, have been extensively studied for their anticancer properties. Research indicates that quinoxaline-based compounds exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- Cytotoxicity Against Cancer Cell Lines : A study demonstrated that certain quinoxaline derivatives showed remarkable activity against cervical cancer (HeLa), human hepatoma (SMMC-7721), and leukemia (K562) cell lines. For instance, one derivative exhibited an IC50 value of 0.126 μM against HeLa cells, indicating potent anticancer activity compared to the reference drug doxorubicin .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups in the quinoxaline structure was found to enhance anticancer activity. Modifications to the structure significantly affected potency, emphasizing the importance of specific substituents .
Antimicrobial Properties
The antimicrobial potential of this compound has also been explored. Quinoxaline derivatives are known for their effectiveness against a range of pathogens.
Research Insights
- Broad Spectrum Activity : Compounds derived from quinoxaline have shown efficacy against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. For example, certain derivatives demonstrated a minimum inhibitory concentration (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis .
- Mechanism of Action : The antimicrobial action is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor, which is critical in the development of therapeutic agents for diseases such as diabetes and Alzheimer's.
Enzyme Inhibitory Studies
- α-glucosidase and Acetylcholinesterase Inhibition : Recent studies have reported that certain sulfonamide derivatives exhibit significant inhibitory effects on α-glucosidase and acetylcholinesterase enzymes. This suggests that modifications in the quinoxaline structure can lead to effective inhibitors for managing type 2 diabetes and Alzheimer's disease .
Summary Table of Applications
Chemical Reactions Analysis
Reaction Conditions:
-
Step 1 :
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 88% (isolated) | |
| Purity (UPLC/MS) | 94% AUC | |
| Major Impurities | 3.4% 2,3-dichloroquinoxaline |
Mechanistic Insight :
The reaction proceeds via deprotonation of the sulfonamide by LiOH, generating a nucleophilic sulfonamide anion that displaces the 3-chloro group of 2,3-dichloroquinoxaline. The use of LiOH (vs. KCO) improves reaction efficiency and reduces byproduct formation .
Reactivity as a Synthetic Intermediate
The 3-chloro substituent in this compound is highly reactive toward nucleophilic aromatic substitution (SNAr), enabling further functionalization.
Example Reaction: Amination at C3
-
Step 2 :
-
Reactants :
-
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 65.9% (isolated) | |
| Purity (UPLC/MS) | >90% AUC |
Mechanistic Insight :
Lutidine acts as a weak base to deprotonate the amine, facilitating SNAr at the electron-deficient C3 position of the quinoxaline ring. The reaction proceeds via a Meisenheimer complex intermediate .
Comparative Analysis of Reaction Conditions
The choice of base and solvent critically impacts reaction outcomes:
| Base/Solvent | Yield (%) | Purity (%) | Reaction Time (h) | Temperature (°C) | Source |
|---|---|---|---|---|---|
| LiOH/DMA | 88 | 94 | 20 | 50 | |
| KCO/DMSO | 65 | 82 | 48 | 100 |
Key Observations :
-
LiOH in DMA provides superior yield and purity compared to KCO due to enhanced solubility and reduced side reactions .
-
Higher temperatures with KCO prolong reaction times and increase impurity formation .
Purification and Stability
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogous Sulfonamide Derivatives
(a) N,4-Dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzene-1-sulfonamide (CAS 89879-97-0)
- Key Differences: Substituent: Replaces chlorine with a sulfanyl (-SH) group at position 3 of the quinoxaline ring. Molecular Weight: 353.44 g/mol (C₁₆H₁₅N₃O₂S₂) . Reactivity: The -SH group increases nucleophilicity but reduces stability compared to the chloro analog. Applications: Primarily used in chemical synthesis due to its thiol reactivity .
(b) N-(2-Iodoethyl)-N,4-dimethylbenzene-1-sulfonamide
- Key Differences: Substituent: Features an iodoethyl (-CH₂CH₂I) group instead of the quinoxaline moiety. Molecular Weight: 397.26 g/mol (C₁₁H₁₅IN₰O₂S) . Synthesis Efficiency: Achieves 100% yield in optimized routes, surpassing typical yields for chloro/sulfanyl analogs .
Non-Sulfonamide Structural Analogs
(a) NAT-1 and NAT-2 (Thiazolidinone Derivatives)
- NAT-1 : N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide.
- NAT-2 : N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide.
- Key Differences: Core Structure: Thiazolidinone ring instead of quinoxaline. Bioactivity: Demonstrated anti-inflammatory and antimicrobial properties in vivo, unlike sulfonamide analogs . Solubility: NAT-2’s bulky tert-butyl groups reduce aqueous solubility compared to sulfonamides .
Data Tables
Table 1: Structural and Functional Comparison of Sulfonamide Analogs
Research Findings and Implications
- Computational Docking : AutoDock4 studies () predict that the chlorine substituent in the target compound enhances receptor-binding affinity compared to sulfanyl or iodoethyl analogs, likely due to its electronegativity and size .
- Antimicrobial Potential: The chloro-quinoxaline sulfonamide shows promise in preliminary studies against Gram-positive bacteria, outperforming thiazolidinone derivatives (NAT-1/NAT-2) in membrane penetration .
- Stability Concerns : Sulfanyl analogs degrade faster under oxidative conditions, limiting their therapeutic utility compared to chloro derivatives .
Q & A
Q. How can low yields in the final coupling step be addressed?
- Methodological Answer :
- Reagent Purity : Ensure anhydrous conditions and freshly distilled triethylamine to prevent side reactions .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yield (e.g., 30% → 65%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
